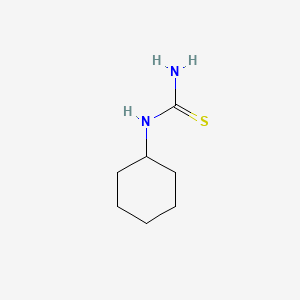

1-Cyclohexyl-2-thiourea

Description

The exact mass of the compound Cyclohexylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEHHPPLIOFGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198585 | |

| Record name | Thiourea, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-72-1 | |

| Record name | N-Cyclohexylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, cyclohexyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-2-thiourea

CAS Number: 5055-72-1

This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-thiourea, a versatile compound with applications in various fields of chemical and biological research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound, also known as N-Cyclohexylthiourea, is a white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.[1]

| Property | Value | Reference |

| CAS Number | 5055-72-1 | [1] |

| Molecular Formula | C₇H₁₄N₂S | [1] |

| Molecular Weight | 158.26 g/mol | [1] |

| Melting Point | 162 °C | |

| Boiling Point | 260.4 °C at 760 mmHg | |

| Density | 1.1 g/cm³ | |

| Appearance | White crystalline solid |

Synthesis

Experimental Protocol: General Synthesis of N-Substituted Thioureas

This protocol outlines the synthesis of a phenylthiourea derivative, which can be adapted for the synthesis of this compound by substituting aniline with cyclohexylamine.

Materials:

-

Aniline (or Cyclohexylamine for the target compound)

-

Hydrochloric Acid (HCl)

-

Ammonium thiocyanate

-

Water

-

Round bottom flask

-

Reflux condenser

Procedure:

-

In a round bottom flask, combine 0.1 mole of aniline (or cyclohexylamine) with 9 mL of concentrated HCl and 25 mL of water.

-

Heat the mixture to 60-70 °C for approximately 1 hour.

-

Cool the mixture for about 1 hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the solution.

-

Reflux the resulting solution for 4 hours.

-

After reflux, add 20 mL of water while continuously stirring. The product will precipitate as a powdered solid.

-

Filter the solution to collect the solid product and allow it to dry.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline product.

Synthesis Workflow

Biological Activities

Thiourea derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4] While specific biological data for this compound is limited in the available literature, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications.

Enzyme Inhibition

Several studies have investigated the enzyme inhibitory potential of thiourea derivatives containing a cyclohexyl moiety. One study reported the anti-cholinesterase activity of various unsymmetrical thiourea derivatives, including 1-isobutyl-3-cyclohexylthiourea and 1-tert-butyl-3-cyclohexylthiourea.[5] These compounds were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.

| Compound | IC₅₀ (µg/mL) vs. AChE | IC₅₀ (µg/mL) vs. BChE |

| 1-isobutyl-3-cyclohexylthiourea | > 100 | > 100 |

| 1-tert-butyl-3-cyclohexylthiourea | > 100 | > 100 |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 | 60 |

Data from a study on various unsymmetrical thiourea derivatives.[5]

The data suggests that the nature of the second substituent on the thiourea core significantly influences the inhibitory activity.

Mechanism of Action: Enzyme Inhibition

The inhibitory action of many thiourea derivatives is attributed to their ability to chelate metal ions within the active site of metalloenzymes or to form hydrogen bonds with key amino acid residues, thereby blocking substrate access and catalysis.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties against a range of bacterial and fungal pathogens.[3] The presence of the cyclohexyl moiety in some derivatives has been noted in studies on their antimicrobial effects.[3] While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found, related compounds have shown activity, suggesting that this compound may also possess antimicrobial properties worthy of investigation.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic route. While specific data on its biological activity is not extensive, the broader class of thiourea derivatives, particularly those with cyclohexyl substitutions, demonstrates significant potential in enzyme inhibition and antimicrobial applications. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound in their scientific endeavors. Further research is warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclohexyl-2-thiourea molecular weight and formula

An In-depth Technical Guide to 1-Cyclohexyl-2-thiourea: Molecular Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and drug development professionals. The guide covers its fundamental molecular characteristics, a detailed experimental protocol for its synthesis, and discusses its potential biological activities with a representative signaling pathway.

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₄N₂S | [][2][3] |

| Molecular Weight | 158.26 g/mol | [][2][3] |

| Melting Point | 162 °C | [] |

| Boiling Point | 260.4 °C at 760 mmHg | |

| Topological Polar Surface Area | 70.1 Ų | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of cyclohexylamine with an isothiocyanate. The following is a representative experimental protocol based on general methods for synthesizing thiourea derivatives.

Objective: To synthesize this compound from cyclohexylamine and a thiocyanate salt.

Materials:

-

Cyclohexylamine

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Hydrochloric acid (HCl)

-

Acetone (dry)

-

Distilled water

-

Ice

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate/petroleum ether mixture (for TLC)

Procedure:

-

Formation of Cyclohexylammonium Salt:

-

In a round-bottom flask, dissolve a specific molar equivalent of cyclohexylamine in a suitable solvent like water or ethanol.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise while stirring in an ice bath to form the cyclohexylammonium chloride salt.

-

-

Reaction with Thiocyanate:

-

To the solution of the cyclohexylammonium salt, add an equimolar amount of potassium thiocyanate or ammonium thiocyanate.

-

The reaction mixture is then heated to reflux for a period of 2-5 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

-

Isolation of the Product:

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into crushed ice or ice-cold water.

-

The precipitated solid, this compound, is collected by filtration.

-

-

Purification:

-

The crude product is washed with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure crystals of this compound.

-

-

Characterization:

-

The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.[4][5][6] While specific signaling pathways for this compound are not extensively documented in the provided search results, the activity of other thiourea compounds can provide insights into potential mechanisms. For instance, phenylthiourea has been shown to be a weak activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[7] This pathway is a critical regulator of cellular responses to environmental xenobiotics and is involved in processes such as drug metabolism and immune responses.

The following diagram illustrates the general workflow for the synthesis of a thiourea derivative, which is applicable to this compound.

Caption: General workflow for the synthesis of this compound.

Below is a diagram illustrating the Aryl Hydrocarbon Receptor (AHR) signaling pathway, a potential target for thiourea derivatives.

Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway.

References

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Cyclohexyl-2-thiourea: A Technical Guide for Researchers

An in-depth exploration of the chemical properties, synthesis, and potential biological significance of 1-Cyclohexyl-2-thiourea, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound, a monosubstituted thiourea derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Thioureas, characterized by the presence of a C=S group flanked by two nitrogen atoms, are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a cyclohexyl group influences the lipophilicity and steric profile of the molecule, potentially modulating its biological activity and target interactions. This technical guide provides a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, synthesis protocols, and a summary of the biological activities associated with related thiourea compounds.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name cyclohexylthiourea is also known by a variety of synonyms.[] Understanding these alternative names is crucial for a comprehensive literature search and unambiguous identification of the compound.

| Nomenclature Type | Name |

| IUPAC Name | cyclohexylthiourea |

| CAS Name | Cyclohexylthiourea |

| Synonyms | This compound |

| N-Cyclohexylthiourea | |

| 1-Cyclohexylthiourea | |

| CYCLOHEXYL-THIOUREA | |

| Urea, 1-cyclohexyl-2-thio- | |

| CAS Registry Number | 5055-72-1 |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for its handling, formulation, and in the design of experimental studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂S | [4] |

| Molecular Weight | 158.26 g/mol | [4] |

| Melting Point | 162 °C | [] |

| Boiling Point | 260.4 °C at 760 mmHg | [] |

| Density | 1.1 g/cm³ | [] |

| InChI Key | LEEHHPPLIOFGSC-UHFFFAOYSA-N | [] |

Experimental Protocols: Synthesis of Cyclohexylthiourea Derivatives

Objective: To synthesize a cyclohexylthiourea derivative.

Materials:

-

Cyclohexylamine

-

An appropriate isothiocyanate (e.g., furoyl isothiocyanate for 1-cyclohexyl-3-(2-furoyl)thiourea)

-

Dry acetone

-

Ethanol for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Buchner funnel and filter flask

-

Crystallization dish

-

Melting point apparatus

-

Analytical balance

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen isothiocyanate in dry acetone.

-

Addition of Amine: To the stirred solution of the isothiocyanate, add an equimolar amount of cyclohexylamine dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In many cases, the product will precipitate out of the solution upon formation.

-

Isolation of Crude Product: Once the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (e.g., NMR, IR) and elemental analysis. For example, the elemental analysis for C₁₂H₁₆N₂O₂S (1-cyclohexyl-3-(2-furoyl)thiourea) was found to be: C 57.28%, H 6.18%, N 11.08%, S 12.36%.[5]

Below is a graphical representation of a typical synthesis workflow for a disubstituted thiourea.

Caption: General workflow for the synthesis of a disubstituted thiourea.

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities. Their mechanism of action often involves interaction with biological macromolecules through hydrogen bonding and coordination with metal ions. While specific signaling pathways for this compound are not well-documented, the broader class of thiourea compounds has been implicated in various cellular processes. For instance, some phenylthiourea derivatives have been shown to act as weak activators of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[6] The AHR is a ligand-activated transcription factor involved in the regulation of genes, including those encoding for xenobiotic-metabolizing enzymes like CYP1A1.

The following diagram illustrates a simplified, hypothetical signaling pathway for a thiourea derivative interacting with a receptor and modulating gene expression, based on the known activity of related compounds.

Caption: Hypothetical signaling pathway of a thiourea derivative.

Quantitative Data Summary

Quantitative data on the biological activity of this compound is limited in the available literature. However, studies on structurally similar thiourea derivatives provide insights into their potential efficacy. For example, various thiourea derivatives have been evaluated for their enzyme inhibitory and antioxidant activities, with reported IC₅₀ values.

| Compound Class | Activity | Quantitative Data (Example) | Reference |

| N-phenylthiourea analogues | Antioxidant (DPPH radical scavenging) | IC₅₀ = 4.82 x 10⁻⁴ M | |

| 1,3-diphenyl-2-thiourea (DPTU) | Antioxidant (ABTS radical scavenging) | IC₅₀ = 0.044 ± 0.001 mM | |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | Antioxidant (ABTS radical scavenging) | IC₅₀ = 2.400 ± 0.021 mM | [7] |

| Substituted 3-(trifluoromethyl)phenylthioureas | Cytotoxicity against cancer cell lines (SW480, SW620, PC3, K-562) | IC₅₀ ≤ 10 µM | [2] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 50 µg/mL | [8] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) Inhibition | IC₅₀ = 60 µg/mL | [8] |

Note: The data presented are for related thiourea compounds and not for this compound itself. This information is provided to illustrate the range of biological activities and potencies observed for this class of compounds.

Conclusion

This compound is a compound with a well-defined chemical structure and physicochemical properties. While detailed experimental data on its biological activity and specific mechanisms of action are not extensively documented, the broader family of thiourea derivatives demonstrates significant potential in various therapeutic areas. The synthetic protocols for related compounds are well-established and can likely be adapted for the efficient production of this compound. Further research is warranted to fully elucidate the biological profile of this specific compound, which may hold promise for applications in drug discovery and development. The information and protocols provided in this guide serve as a valuable resource for researchers initiating studies on this compound and its analogues.

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylthiourea as a weak activator of aryl hydrocarbon receptor inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 transcription in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 1-Cyclohexyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclohexyl-2-thiourea is a derivative of thiourea with potential applications in various fields, including medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is paramount for its synthesis, purification, formulation, and biological testing. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, generalized experimental protocol for its determination, and offers a framework for the systematic presentation of solubility data. It is important to note that, at the time of this publication, a comprehensive, publicly available dataset of quantitative solubility values for this compound in various organic solvents is limited. Therefore, this guide serves as a practical resource for researchers to generate this critical data in-house.

Introduction to this compound and its Solubility

This compound, with the molecular formula C₇H₁₄N₂S, is a solid at room temperature. Its structure, featuring a nonpolar cyclohexyl group and a polar thiourea moiety, suggests a nuanced solubility profile. The hydrogen bonding capabilities of the thiourea group can facilitate dissolution in protic solvents, while the hydrophobic nature of the cyclohexyl ring may enhance solubility in less polar organic solvents. The interplay of these structural features makes the experimental determination of its solubility across a spectrum of solvents essential for its practical application.

Quantitative Solubility Data: A Call for Experimental Determination

A thorough review of the scientific literature reveals a notable absence of a collated, quantitative dataset for the solubility of this compound in common organic solvents. While physicochemical properties of the parent compound, thiourea, are well-documented, this data is not directly transferable to its N-substituted derivatives due to significant differences in molecular structure and intermolecular forces.

To facilitate future research and provide a standardized format for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Exemplar Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocol: Determination of this compound Solubility via the Isothermal Equilibrium Method

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest using the widely accepted isothermal equilibrium (or gravimetric) method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Drying oven

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes). A minimum of 48 hours is generally recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution collected.

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (the temperature should be well below the melting point of this compound and above the boiling point of the solvent). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solute.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of solute in g / volume of solvent in mL) * 100

-

Molarity (mol/L): (mass of solute in g / molecular weight of solute) / volume of solvent in L

-

-

Quality Control and Best Practices

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Run a blank (solvent only) to account for any non-volatile impurities in the solvent.

-

Ensure the temperature is precisely controlled and monitored throughout the experiment.

-

Use appropriate personal protective equipment (PPE) when handling organic solvents and the chemical compound.

-

Verify the purity of the this compound before commencing the experiments.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal equilibrium method.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently unavailable, this guide provides the necessary tools for researchers to generate this crucial data. The detailed experimental protocol for the isothermal equilibrium method, along with the structured data presentation format and workflow visualization, offers a robust framework for the systematic and reproducible determination of its solubility. The generation and dissemination of such data will be invaluable for advancing the research and development of applications involving this compound.

Technical Guide: Physicochemical and Biological Evaluation of 1-Cyclohexyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-thiourea is a member of the thiourea class of organic compounds, which are characterized by the presence of a C=S group flanked by two amino groups. Thiourea derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. These compounds have been reported to possess a wide range of properties, including enzyme inhibition, and antimicrobial and antifungal activities. This document provides a technical overview of the physical state and melting point of this compound, a detailed protocol for its melting point determination, and a conceptual workflow for the synthesis and biological screening of related derivatives, which is relevant for drug discovery and development.

Physicochemical Properties of this compound

This compound is a solid at room temperature. Its key physical property, the melting point, is a critical parameter for its identification and purity assessment.

Data Presentation

| Property | Value | Reference(s) |

| Physical State | Solid | General chemical catalogs |

| Melting Point | 162 °C | [] |

| Molecular Formula | C₇H₁₄N₂S | |

| Molecular Weight | 158.26 g/mol | |

| CAS Number | 5055-72-1 |

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using the capillary method with a standard melting point apparatus. This method is widely accepted and provides a reliable indication of the compound's purity.

Principle

A small, powdered sample of the crystalline solid is heated in a sealed capillary tube at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Materials and Apparatus

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus with a heating block, thermometer, and viewing lens

-

Mortar and pestle

-

Spatula

Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine, uniform powder using a pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.

-

Invert the tube and gently tap its sealed end on a hard surface to pack the powder into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.

-

-

Melting Point Measurement:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

If the approximate melting point is known (162 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate observation.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Data Recording and Interpretation:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

A sharp melting range close to the literature value indicates a high degree of purity. A broad melting range (greater than 2 °C) may suggest the presence of impurities.

-

Application in Drug Discovery: A Conceptual Workflow

Thiourea derivatives are valuable scaffolds in drug discovery. The following section outlines a conceptual workflow for the synthesis and biological screening of novel N-cyclohexylthiourea analogs, targeting enzyme inhibition as a therapeutic strategy.[2][3][4]

Synthesis of N-Cyclohexylthiourea Derivatives

A common method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. For N-cyclohexylthiourea derivatives, cyclohexyl isothiocyanate can be reacted with various amines to generate a library of compounds.

Biological Screening: Enzyme Inhibition Assay

Given that thiourea derivatives have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a logical next step is to screen the synthesized library for such activity.[2][4]

References

Spectroscopic Profile of 1-Cyclohexyl-2-thiourea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclohexyl-2-thiourea (CAS No. 5055-72-1), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes predicted data and typical values observed for closely related thiourea derivatives to provide a reliable reference.

Introduction

This compound belongs to the thiourea class of compounds, which are recognized for their diverse biological activities and applications as intermediates in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This guide presents a summary of expected spectroscopic data in clearly structured tables and outlines the detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on predictive models and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Broad Singlet | 1H | N-H (Thiourea) |

| ~6.5 - 7.5 | Broad Singlet | 2H | N-H₂ (Thiourea) |

| ~3.8 - 4.2 | Multiplet | 1H | Cyclohexyl CH -N |

| ~1.0 - 2.0 | Multiplets | 10H | Cyclohexyl -CH₂ - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | C =S (Thiourea) |

| ~50 - 55 | Cyclohexyl C H-N |

| ~30 - 35 | Cyclohexyl C H₂ |

| ~24 - 26 | Cyclohexyl C H₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3400 | Strong, Broad | N-H Stretching |

| 2850 - 2950 | Strong | C-H Stretching (Cyclohexyl) |

| ~1620 | Medium | N-H Bending |

| ~1500 - 1550 | Strong | Thioamide I Band (C-N Stretching) |

| ~1250 - 1350 | Medium | Thioamide II Band (N-H Bending, C-N Stretching) |

| ~1000 - 1100 | Medium | C-N Stretching |

| ~700 - 800 | Medium to Strong | C=S Stretching (Thioamide IV Band) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 158.09 | [M]⁺ | Molecular Ion (Calculated Exact Mass: 158.0878) |

| 159.09 | [M+H]⁺ | Protonated Molecular Ion |

| 181.08 | [M+Na]⁺ | Sodium Adduct |

| 100.08 | [M-C₄H₈]⁺ | Fragment corresponding to the loss of a neutral butene molecule from the cyclohexyl ring. |

| 83.09 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |

| 77.04 | [CH₅N₂S]⁺ | Fragment from cleavage of the C-N bond. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FTIR spectra are generally recorded using the KBr pellet technique.

Sample Preparation:

-

1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL).

-

The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is generally used to observe [M+H]⁺ and other adducts.

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Flow rate is optimized for stable spray.

-

Drying Gas (N₂): Temperature and flow rate are optimized to desolvate the ions (e.g., 300-350 °C).

-

Mass Range: m/z 50-500.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram.

Crystal Structure Analysis of 1-Cyclohexyl-2-thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of 1-Cyclohexyl-2-thiourea derivatives, a class of compounds recognized for their diverse biological activities. Thiourea derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents, including roles as anticancer, antitubercular, and enzyme-inhibiting molecules.[1][2] Understanding their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships and designing novel, more potent drug candidates. This guide details the experimental protocols for their synthesis and crystallographic analysis, presents a comparative summary of their structural parameters, and visualizes their implication in key biological signaling pathways.

Core Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their solid-state structures. These parameters, determined through single-crystal X-ray diffraction, provide insights into the molecular geometry and packing within the crystal lattice.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-Cyclohexyl-3-(2-tolyl)thiourea | C₁₄H₂₀N₂S | Monoclinic | P2₁/c | 12.6793(11) | 9.0970(7) | 11.4964(10) | 90 | 98.008(8) | 90 | 1313.11(19) | 4 | [3] |

| 1-Cyclohexyl-3-(2-furoyl)thiourea | C₁₂H₁₆N₂O₂S | Orthorhombic | Pbca | 7.2667(5) | 10.2058(7) | 34.239(3) | 90 | 90 | 90 | 2539.3(3) | 8 | [4][5] |

| 4-Cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide | C₁₀H₁₉N₃S | Orthorhombic | Pbca | 13.6668(10) | 8.3356(5) | 21.4683(16) | 90 | 90 | 90 | 2445.7(3) | 8 | [6] |

Experimental Protocols

A generalized experimental workflow for the synthesis and crystal structure analysis of this compound derivatives is presented below. This process is fundamental to obtaining the high-quality single crystals necessary for X-ray diffraction studies.

Caption: A generalized workflow for the synthesis and crystal structure determination of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of an appropriate isothiocyanate with cyclohexylamine. For acylthiourea derivatives, the corresponding acyl chloride is first reacted with a thiocyanate salt to generate an in situ acyl isothiocyanate, which is then treated with cyclohexylamine.[4][5]

Materials:

-

Substituted benzoyl chloride or other acyl chloride

-

Ammonium thiocyanate

-

Cyclohexylamine

-

Acetone (anhydrous)

-

Ethanol (for recrystallization)

Procedure:

-

Ammonium thiocyanate is dissolved in hot acetone.

-

The substituted benzoyl chloride is added dropwise to the stirring solution.

-

The reaction mixture is stirred for a short period (e.g., 20 minutes) and then filtered to remove ammonium chloride.

-

The resulting filtrate containing the acyl isothiocyanate is heated (e.g., at 65 °C for 30 minutes).

-

A solution of cyclohexylamine in acetone is added slowly to the heated filtrate.

-

The reaction mixture is stirred at room temperature for approximately 30 minutes.

-

The resulting solid product is collected by filtration, washed, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.[4][5]

Single-Crystal X-ray Diffraction

High-quality single crystals are mounted on a diffractometer for data collection. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Rigaku or Bruker)

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Detector (e.g., CCD or HyPix)

-

Cryostat for low-temperature measurements (e.g., 150 K)

Procedure:

-

A suitable single crystal is selected and mounted on the goniometer head.

-

The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.

-

The unit cell parameters are determined, and the crystal orientation is established.

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected data is processed, which includes integration of reflection intensities and corrections for absorption.

-

The crystal structure is solved using direct methods (e.g., with software like SHELXT).

-

The structural model is refined by full-matrix least-squares methods (e.g., with software like SHELXL) to obtain the final atomic coordinates, bond lengths, and angles.

Biological Signaling Pathways

This compound derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. Their inhibitory activity often stems from interactions with key proteins in these cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK pathway, promoting cell proliferation and survival.[7][8] Some thiourea derivatives have been shown to inhibit EGFR, making them potential anticancer agents.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

RAS-RAF-MAPK Signaling Pathway

This pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases. Mutations in RAS and RAF are common in many cancers, leading to constitutive activation of the pathway.[9][10] Inhibitors targeting components of this cascade are of significant therapeutic interest.

Caption: Potential inhibition of the RAS-RAF-MAPK signaling cascade by this compound derivatives.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[2][11] The pathway's central component is β-catenin, whose stabilization and nuclear translocation lead to the transcription of target genes that drive cell proliferation.

Caption: Postulated interaction of this compound derivatives with the Wnt/β-catenin signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies of 1-Cyclohexyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes from quantum chemical studies of 1-Cyclohexyl-2-thiourea. While specific experimental and computational research on this particular molecule is limited in published literature, this document outlines the established protocols for its synthesis, spectroscopic characterization, and theoretical analysis based on studies of closely related thiourea derivatives. The guide presents representative data for its structural, vibrational, and electronic properties, derived from density functional theory (DFT) calculations, to serve as a benchmark for future research. This includes optimized geometric parameters, vibrational frequency assignments, frontier molecular orbital analysis, and natural bond orbital analysis. The aim is to provide a foundational understanding for researchers investigating the physicochemical properties and potential applications of this compound in fields such as medicinal chemistry and materials science.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] The presence of the thioamide functional group imparts unique electronic and structural properties, making them valuable targets for both experimental and theoretical investigations. This compound (C7H14N2S) is a simple N-substituted thiourea that holds potential for various applications, including as a precursor in the synthesis of more complex molecules and potentially as a bioactive agent.

Quantum chemical studies, particularly those employing density functional theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of such compounds at the atomic level.[3][4] These computational methods allow for the prediction of spectroscopic signatures (FT-IR, Raman, UV-Vis, NMR), the analysis of frontier molecular orbitals (HOMO-LUMO), and the mapping of electrostatic potential, providing insights that are complementary to experimental data. This guide details the standard methodologies for a comprehensive quantum chemical investigation of this compound and presents expected quantitative results based on data from analogous compounds.

Experimental and Computational Methodologies

Synthesis of this compound

The synthesis of N-monosubstituted thioureas like this compound is typically achieved through the reaction of an amine with a source of thiocyanic acid or an isothiocyanate. A common and effective method involves the reaction of cyclohexylamine with an alkali metal thiocyanate (e.g., KSCN or NH4SCN) in the presence of an acid, which generates isothiocyanic acid in situ. This is then followed by the addition of the amine.

Detailed Protocol:

-

Preparation of Acyl Isothiocyanate (if applicable): In a variation of the synthesis, an acyl chloride can be reacted with potassium thiocyanate in a dry solvent like acetone to form an acyl isothiocyanate.

-

Reaction with Amine: Cyclohexylamine is added dropwise to a solution of the isothiocyanate precursor in a suitable solvent (e.g., acetone, acetonitrile) at room temperature or under reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then filtered, washed with water, and dried.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.[5]

Spectroscopic Characterization

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are characterized by FT-IR and FT-Raman spectroscopy. The spectra are typically recorded in the range of 4000–400 cm-1. The characteristic vibrational frequencies of the N-H, C-H, C=S, and C-N bonds provide crucial information for structural elucidation.

-

UV-Visible Spectroscopy: The electronic transitions of the molecule are studied using UV-Visible spectroscopy, typically in a solvent like ethanol or methanol. For this compound, a maximum absorption (λmax) has been reported at 238 nm in water, corresponding to n→π* and π→π* electronic transitions within the thiocarbonyl group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure. The chemical shifts are recorded in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

Computational Details

Quantum chemical calculations are performed using software packages like Gaussian. The typical methodology for a thiourea derivative is as follows:

-

Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional and a 6-311++G(d,p) basis set.[7][8] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar molecules.[9]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to aid in the assignment of the experimental FT-IR and FT-Raman bands.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. This provides insights into the stability of the molecule arising from these interactions.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is useful for predicting the sites of electrophilic and nucleophilic attack.

Data Presentation

Disclaimer: The following quantitative data is representative and based on computational studies of structurally similar N-substituted thiourea derivatives. This data is intended to serve as an illustrative example and a benchmark for future experimental and theoretical work on this compound.

Table 1: Representative Optimized Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | N-C-N | 117.5 |

| C-N(H-cyclohexyl) | 1.360 | C-N-C(cyclohexyl) | 125.0 |

| C-N(H2) | 1.355 | S=C-N | 122.0 |

| N-C(cyclohexyl) | 1.470 | H-N-C | 118.0 |

Table 2: Representative Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3400 | N-H stretching (asymmetric) |

| ~3200 | N-H stretching (symmetric) |

| ~2930 | C-H stretching (cyclohexyl, asymmetric) |

| ~2850 | C-H stretching (cyclohexyl, symmetric) |

| ~1560 | N-H bending |

| ~1450 | C-N stretching |

| ~1350 | Mixed (N-H bending, C-N stretching) |

| ~780 | C=S stretching |

Table 3: Representative Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

Table 4: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amine) | π* (C=S) | ~25.0 |

| LP(1) N(amide) | π* (C=S) | ~30.0 |

| σ (C-H) | σ* (C-N) | ~2.5 |

Visualizations

Caption: Molecular structure of this compound.

Caption: Typical workflow for a combined experimental and computational study.

Caption: A generalized diagram of a potential biological interaction.

Conclusion

This technical guide has outlined the standard methodologies for a comprehensive quantum chemical investigation of this compound. By leveraging established DFT methods, it is possible to predict and analyze its geometric, vibrational, and electronic properties with a high degree of confidence. The representative data presented herein, derived from studies of analogous compounds, provides a valuable starting point for researchers. Future work should focus on the synthesis and experimental characterization of this compound to validate these theoretical predictions. Such studies will be crucial for unlocking the full potential of this molecule in various scientific and industrial applications, particularly in the rational design of new drugs and materials.

References

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Page loading... [guidechem.com]

- 7. ripublication.com [ripublication.com]

- 8. ripublication.com [ripublication.com]

- 9. Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of N-substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-substituted thioureas are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. Their chemical behavior and biological activity are intrinsically linked to their ability to exist in different tautomeric forms: the thione and the thiol (or iminothiol) forms. Understanding and characterizing this tautomeric equilibrium is crucial for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. This guide provides a comprehensive overview of the tautomerism in N-substituted thioureas, presenting key quantitative data, detailed experimental protocols for their characterization, and logical diagrams to illustrate the underlying principles and workflows.

The Thione-Thiol Tautomeric Equilibrium

The fundamental principle governing the tautomerism of N-substituted thioureas is the equilibrium between the thione and thiol forms. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in a change in the bonding arrangement within the molecule.

The thione form is generally considered the more stable tautomer in most N-substituted thioureas under standard conditions.[1] However, the position of the equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the solvent, temperature, and pH. The thiol form, although often less populated, can play a significant role in the reactivity and complexation behavior of these compounds.

Below is a diagram illustrating the general thione-thiol tautomeric equilibrium in N,N'-disubstituted thioureas.

References

The Diverse Biological Landscape of Novel Thiourea Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Thiourea derivatives, organosulfur compounds characterized by the SC(NH₂)₂ core structure, have emerged as a versatile and highly privileged scaffold in the field of medicinal chemistry.[1][2][3] Their structural similarity to urea, with a sulfur atom replacing the oxygen, imparts distinct chemical properties that facilitate a wide range of biological interactions.[2] The ability of the thiourea moiety's nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors allows these compounds to bind effectively to various biological targets, including enzymes and cellular receptors.[4][5] This has led to the development of novel thiourea derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant effects, making them promising candidates for new drug discovery and development.[2][6][7]

This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiourea derivatives. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative biological data, the experimental protocols used for their evaluation, and the underlying mechanisms of action.

General Synthesis and Screening Workflow

The synthesis of thiourea derivatives is often straightforward, commonly involving the reaction of an appropriate isothiocyanate with a primary or secondary amine.[1] This modular nature allows for the creation of large, diverse libraries of compounds for biological screening. The typical workflow from synthesis to hit identification is a systematic process.

Caption: General workflow from synthesis to lead compound identification.

Anticancer Activity

Thiourea derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in carcinogenesis like protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerases.[4][8][9][10] Their multi-targeted action makes them attractive candidates for overcoming drug resistance.[4]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiourea derivatives have been evaluated against a range of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (Colon) | 9.0 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (Colon, metastatic) | 1.5 | [4] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (Leukemia) | 6.3 | [4] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [4] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | MCF-7 (Breast) | 1.3 | [4] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (20) | SkBR3 (Breast) | 0.7 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | HCT116 (Colon) | 1.11 | [11] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | HepG2 (Liver) | 1.74 | [11] |

| N¹,N³-disubstituted-thiosemicarbazone (7) | MCF-7 (Breast) | 7.0 | [11] |

| Pyrazole-thiourea derivative (40) | MCF-7 (Breast) | 0.08 - 0.71 | [10] |

Mechanism Highlight: Kinase Inhibition

A significant number of thiourea-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[8][12] For instance, derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinase-3 (JAK-3), key targets in breast cancer therapy.[10][11][12] Inhibition of these kinases disrupts downstream signaling pathways, leading to apoptosis and cell cycle arrest.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

The in vitro cytotoxicity of thiourea derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[13] It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers.[14] Thiourea derivatives are potent urease inhibitors, often acting by binding to the nickel ions in the enzyme's active site.[13][15]

Quantitative Data: Urease Inhibition

The inhibitory potential of novel thiourea derivatives against urease (commonly from Jack Bean as a model) is presented below.

| Compound Class/Name | Source | IC₅₀ (µM) | Reference |

| N-(4-Chlorophenylaceto)thiourea (b19) | Jack Bean Urease | 0.16 ± 0.05 | [13] |

| N-(4-Chlorophenylaceto)thiourea (b19) | H. pylori (intact cell) | 3.86 ± 0.10 | [13] |

| Dipeptide Conjugated Thiourea (Analogue 23) | Jack Bean Urease | 2.0 | [16] |

| Bis-Acyl-Thiourea (UP-1) | Jack Bean Urease | 1.55 ± 0.0288 | [17] |

| Bis-Acyl-Thiourea (UP-2) | Jack Bean Urease | 1.66 ± 0.0179 | [17] |

| Bis-Acyl-Thiourea (UP-3) | Jack Bean Urease | 1.69 ± 0.0162 | [17] |

| Standard Inhibitor: Acetohydroxamic acid (AHA) | Jack Bean Urease | 27.0 ± 0.5 | [13][15] |

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

A common method to determine urease inhibitory activity is a spectrophotometric assay that measures the production of ammonia.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate. Each well contains a buffer solution (e.g., phosphate buffer, pH 7.0), a known concentration of Jack Bean Urease, and the test compound (thiourea derivative) at various concentrations.

-

Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a urea solution to each well. A blank (without enzyme) and a negative control (without inhibitor) are included.

-

Incubation: The plate is incubated for a set time (e.g., 15 minutes) at 37°C.

-

Ammonia Quantification: The amount of ammonia produced is determined by the Berthelot method.

-

Step A: An alkaline phenol-nitroprusside reagent is added to each well, followed by sodium hypochlorite.

-

Step B: The plate is incubated for 10-15 minutes at 37°C, allowing the ammonia to react and form a stable blue-green indophenol complex.

-

-

Absorbance Measurement: The absorbance of the colored complex is measured using a microplate reader at a wavelength between 625 and 630 nm.

-

Data Analysis: The percentage of inhibition is calculated using the formula: [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against inhibitor concentrations.

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][18] Their mechanism of action can involve disrupting cell wall integrity or interfering with essential metabolic processes.[19]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative (TD4) | S. aureus (MRSA, USA300) | 2 | [19] |

| Thiourea Derivative (TD4) | S. epidermidis | 2 - 16 | [19] |

| 3-amino-1H-1,2,4-triazole Scaffold (Compound 10) | S. epidermidis (Biofilm) | 2 - 6 (IC₅₀) | [20] |

| 3-amino-1H-1,2,4-triazole Scaffold | Gram-positive cocci | 4 - 32 | [20] |

| N-acyl thiourea derivative (Compound 2) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [2] |

| Various Thiourea Derivatives & Complexes | Bacteria | 50 - 400 | [5] |

| Various Thiourea Derivatives & Complexes | Yeasts (e.g., C. albicans) | 25 - 100 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The thiourea derivative is serially diluted (usually two-fold) across the wells of a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism and broth, no compound) and a negative control well (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Other Notable Biological Activities

Beyond the major areas detailed above, thiourea derivatives have been investigated for a range of other therapeutic applications.

Enzyme Inhibition (Diabetes-Related)

Certain derivatives have shown inhibitory activity against key enzymes associated with type 2 diabetes, such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[21]

| Compound Name | Target Enzyme | % Inhibition | IC₅₀ (µM) | Reference |

| Compound E | α-amylase | 85 ± 1.9% | - | [21] |

| Compound AH | α-glucosidase | 86 ± 0.4% | 47.9 | [21] |

| Compound AH | PTP1B | 85 ± 0.5% | 79.74 | [21] |

| Indole–thiourea (4b) | Tyrosinase | - | 5.9 ± 2.47 | [22] |

Antioxidant Activity

Several thiourea derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents.[2][23] For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong activity against ABTS and DPPH free radicals, with IC₅₀ values of 52 µg/mL and 45 µg/mL, respectively.[2]

Conclusion

The thiourea scaffold is a cornerstone in modern medicinal chemistry, yielding derivatives with an impressive breadth of biological activities. Their synthetic accessibility allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[4][6] The data and protocols summarized in this guide highlight the significant progress made in identifying novel thiourea derivatives as potent anticancer agents, urease inhibitors, and antimicrobial compounds. As research continues, these versatile molecules hold great promise for the development of the next generation of therapeutic agents to address a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Pharmaceuticals | Special Issue : Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry [mdpi.com]

- 8. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]